molecular formula C17H20N2O4S B1669807 Dansylproline CAS No. 1239-94-7

Dansylproline

Cat. No. B1669807
CAS RN: 1239-94-7
M. Wt: 348.4 g/mol
InChI Key: ZHJIWURDCGMVQE-HNNXBMFYSA-N
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Description

Dansylproline is a compound with the empirical formula C17H20N2O4S . It is used in various biochemical applications .


Synthesis Analysis

This compound can be synthesized through a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds . This method allows very water-insoluble acids to be gently coupled to the primary amines on proteins or other biopolymers .


Molecular Structure Analysis

The molecular weight of this compound is 348.42 . Its molecular structure includes a naphthalene moiety that carries a sulfonic acid group at the 1-position .


Chemical Reactions Analysis

This compound can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It has been used in the development of mechanism-based inhibitors of human cytomegalovirus protease .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.42 and a density of 1.385g/cm3 . Its melting point is between 150-153°C . The storage temperature for this compound is -20°C .

Scientific Research Applications

Microanalysis of Amines and Amino Acids

Dansyl chloride, a related compound to Dansylproline, has been utilized in microprocedures to study tissue-free amines and amino acids. This technique has been applied to analyze the amine and amino acid content in minute tissue samples from invertebrates or specific brain regions. It has enabled the examination of the contents of characterized invertebrate giant neurons and the study of serotonin formation and glucose and glutamic acid metabolism in certain neurons, shedding light on the biochemical and electrophysiological activity of identifiable neurons (Osborne, 1973).

Pharmaceutical Research and Drug Development

Dansyl chloride has also been employed in pharmaceutical research for labeling and studying the structure of proteins and for determining amino acids. Its reactivity with primary and secondary amines and phenolic hydroxyl groups has been leveraged in the quantitative determination of chlorpromazine metabolites, illustrating its role in drug metabolism studies (Kaul, Conway, & Clark, 1970). This reflects the broader applications of Dansyl derivatives in exploring drug interactions and metabolic pathways.

Enantioseparation and Analytical Chemistry

A monolithic sol–gel column modified with L-hydroxyproline, another compound related to this compound, has been developed for the enantioseparation of dansyl amino acids, free amino acids, hydroxy acids, and dipeptides. This application in capillary electrochromatography and micro-liquid chromatography underscores the utility of this compound and its analogs in analytical chemistry for chiral separations (Chen, Nishiyama, Uchiyama, & Hobo, 2004).

Anti-Hypertensive Effect Screening

Dansyl compounds have been used in the screening of traditional medicines for anti-hypertensive effects based on the inhibition of the angiotensin-converting enzyme (ACE). This highlights the role of this compound in pharmacological research, particularly in the discovery and evaluation of new anti-hypertensive agents (Hansen et al., 1995).

Safety and Hazards

Dansylproline should be stored at -20°C . It is stable under these conditions but is incompatible with strong oxidizing agents .

Future Directions

The future directions of Dansylproline could involve its use in the development of mechanism-based inhibitors of human cytomegalovirus protease . It could also be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) .

Biochemical Analysis

Biochemical Properties

Dansylproline plays a significant role in biochemical reactions, primarily due to its fluorescent nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to bovine serum albumin, a protein commonly used in biochemical studies . This interaction is characterized by the formation of a complex that can be detected through fluorescence spectroscopy. Additionally, this compound is used as a probe to study the binding sites of enzymes and proteins, providing insights into their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to be readily taken up by WM35 cells, where it distributes over the cytosol and accumulates in the perinuclear area . This accumulation can impact cellular processes such as protein synthesis and degradation, as well as cell signaling pathways that are crucial for cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, leading to changes in their activity. For instance, this compound has been used to study the binding properties of glycosylated human serum albumin, revealing insights into the enantioselective binding sites on the protein . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. Studies have shown that this compound is stable under certain conditions, but its fluorescence properties can degrade over time, affecting the accuracy of experimental results . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic or adverse effects. For example, high concentrations of this compound have been shown to significantly enhance the proliferation of WM35 cells, while metastatic A375 cells were virtually unaffected . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, proline transporters such as ProT and PutP are involved in the uptake and distribution of proline derivatives, including this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to accumulate in the perinuclear area of WM35 cells, suggesting that it may interact with nuclear components or be involved in nuclear processes . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles within the cell.

properties

IUPAC Name

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJIWURDCGMVQE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154140
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239-94-7
Record name Dansylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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